

EB-47 Dihydrochloride in Ischemia-Reperfusion Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	EB-47 dihydrochloride	
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Introduction

Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to tissues after a period of ischemia, or lack of oxygen. While reperfusion is essential for tissue survival, it can paradoxically exacerbate tissue damage through mechanisms including oxidative stress, inflammation, and programmed cell death. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in the cellular response to DNA damage, a major consequence of the oxidative stress associated with I/R. Overactivation of PARP-1 can deplete cellular energy stores (NAD+ and ATP) and induce a form of programmed cell death known as parthanatos, contributing significantly to tissue damage in I/R injury.

EB-47 dihydrochloride is a potent and selective inhibitor of PARP-1, with an IC50 value of 45 nM.[1][2][3][4][5] By blocking the enzymatic activity of PARP-1, EB-47 has the potential to mitigate the detrimental effects of I/R injury. Preclinical studies have shown that PARP inhibitors can offer cytoprotective effects against oxidative damage in both cellular and in vivo models of reperfusion injury and inflammation.[2][5] This document provides detailed application notes and experimental protocols for the use of **EB-47 dihydrochloride** in common ischemia-reperfusion models.

Mechanism of Action: PARP-1 Inhibition in Ischemia-Reperfusion Injury

Methodological & Application



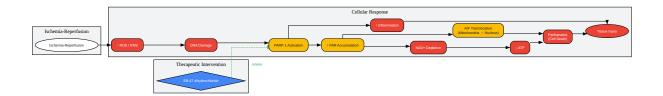


During ischemia and subsequent reperfusion, the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) leads to extensive DNA damage.[1] This damage triggers the activation of PARP-1, which binds to the damaged DNA and initiates the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, has several downstream consequences that contribute to cell death in I/R injury:

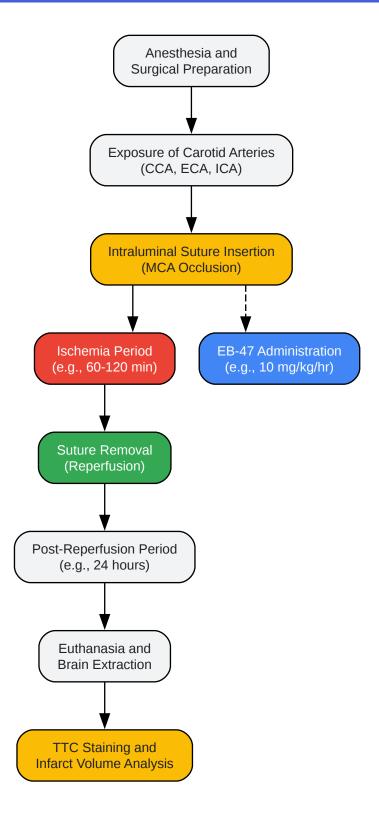
- Energy Depletion: The synthesis of PAR polymers consumes large amounts of NAD+, a critical coenzyme in cellular metabolism. The depletion of NAD+ inhibits glycolysis and mitochondrial respiration, leading to a severe drop in ATP levels and an energy crisis within the cell.[1]
- Inflammation: PARP-1 activation can also promote the expression of pro-inflammatory mediators, further exacerbating tissue damage.[1]
- Parthanatos: Excessive PAR accumulation acts as a death signal, triggering the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus.
 [1][6] In the nucleus, AIF, along with other factors, mediates large-scale DNA fragmentation and chromatin condensation, leading to a caspase-independent form of programmed cell death termed parthanatos.

EB-47 dihydrochloride, by inhibiting PARP-1, is expected to block these detrimental pathways, thereby preserving cellular energy levels, reducing inflammation, and preventing parthanatos-mediated cell death in the setting of ischemia-reperfusion.

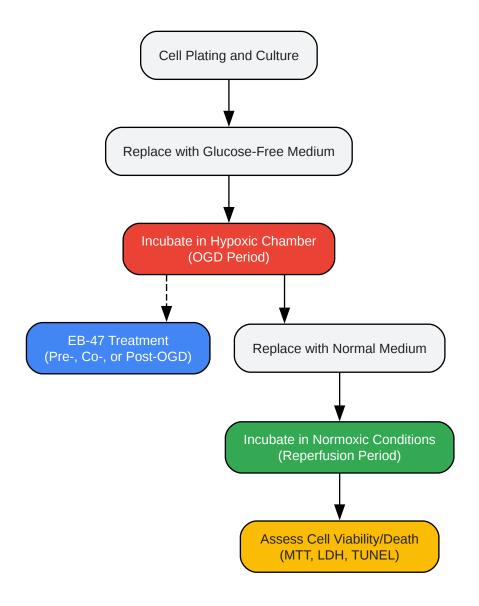












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